molecular formula C8H7BF2O2 B13455255 (3,4-Difluorostyryl)boronic acid

(3,4-Difluorostyryl)boronic acid

Cat. No.: B13455255
M. Wt: 183.95 g/mol
InChI Key: KOMVOXTYQNBAII-ONEGZZNKSA-N
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Description

(3,4-Difluorostyryl)boronic acid is an organoboron compound that features a boronic acid group attached to a styryl moiety with fluorine atoms at the 3 and 4 positions of the phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluorostyryl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 3,4-difluorostyrene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like X-Phos to facilitate the formation of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3,4-Difluorostyryl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styryl derivatives. It can also participate in oxidation reactions to form the corresponding phenol derivatives and reduction reactions to yield the corresponding alkane .

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include biaryl compounds, phenols, and alkanes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (3,4-Difluorostyryl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (3,4-Difluorostyryl)boronic acid is unique due to the presence of both fluorine atoms and the styryl group, which enhance its reactivity and versatility in organic synthesis. The fluorine atoms increase the compound’s stability and electron-withdrawing properties, while the styryl group allows for the formation of extended conjugated systems .

Properties

Molecular Formula

C8H7BF2O2

Molecular Weight

183.95 g/mol

IUPAC Name

[(E)-2-(3,4-difluorophenyl)ethenyl]boronic acid

InChI

InChI=1S/C8H7BF2O2/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,12-13H/b4-3+

InChI Key

KOMVOXTYQNBAII-ONEGZZNKSA-N

Isomeric SMILES

B(/C=C/C1=CC(=C(C=C1)F)F)(O)O

Canonical SMILES

B(C=CC1=CC(=C(C=C1)F)F)(O)O

Origin of Product

United States

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